molecular formula C24H18N2O3 B11529609 N-[4-(phenylamino)phenyl]-5-(phenylcarbonyl)furan-2-carboxamide

N-[4-(phenylamino)phenyl]-5-(phenylcarbonyl)furan-2-carboxamide

Cat. No.: B11529609
M. Wt: 382.4 g/mol
InChI Key: MRHUAJLMLFXZTR-UHFFFAOYSA-N
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Description

5-BENZOYL-N-[4-(PHENYLAMINO)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a benzoyl group, a phenylamino group, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-N-[4-(PHENYLAMINO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

5-BENZOYL-N-[4-(PHENYLAMINO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-BENZOYL-N-[4-(PHENYLAMINO)PHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BENZOYL-N-[4-(PHENYLAMINO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BENZOYL-N-[4-(PHENYLAMINO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring structure, combined with benzoyl and phenylamino groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H18N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

N-(4-anilinophenyl)-5-benzoylfuran-2-carboxamide

InChI

InChI=1S/C24H18N2O3/c27-23(17-7-3-1-4-8-17)21-15-16-22(29-21)24(28)26-20-13-11-19(12-14-20)25-18-9-5-2-6-10-18/h1-16,25H,(H,26,28)

InChI Key

MRHUAJLMLFXZTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4

Origin of Product

United States

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